(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione

Vue d'ensemble

Description

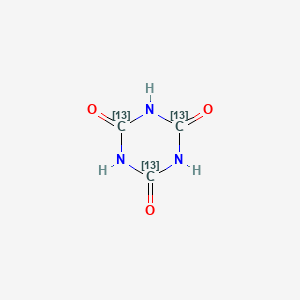

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione is a stable isotope-labeled compound, where three carbon atoms are replaced with carbon-13 isotopesThis compound is primarily used in scientific research to trace chemical reactions and metabolic pathways due to its unique isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione can be synthesized by heating and reacting 13C-labeled cyanic acid. The process involves the initial synthesis of 13C-labeled cyanic acid, which is then heated and reacted with an appropriate amount of cyanuric acid to obtain the labeled compound .

Industrial Production Methods: In an industrial setting, the production of cyanuric acid-13C3 follows a similar approach but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The process typically involves the use of specialized equipment to handle the isotopic materials safely and efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

Applications De Recherche Scientifique

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:

Mécanisme D'action

At the molecular level, cyanuric acid-13C3 participates in various metabolic processes and chemical reactions. Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules. These labeled molecules can be tracked using techniques such as NMR spectroscopy, providing insights into the behavior and transformation of specific compounds .

Comparaison Avec Des Composés Similaires

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione,15N3: This compound is labeled with both carbon-13 and nitrogen-15 isotopes and is used for similar research purposes.

Melamine-13C3: Another stable isotope-labeled compound used in tracing chemical reactions and metabolic pathways.

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to provide detailed information about the movement and chemical environment of carbon atoms sets it apart from other similar compounds .

Activité Biologique

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione, commonly known as cyanuric acid-13C3, is a stable isotope-labeled compound utilized primarily in scientific research. This compound is significant for its applications in tracing chemical reactions and metabolic pathways due to its unique isotopic labeling. This article explores its biological activity based on various research findings and case studies.

- IUPAC Name : this compound

- Molecular Weight : 132.05 g/mol

- CAS Number : 201996-37-4

- Structure :

Metabolic Tracing

Cyanuric acid-13C3 is extensively used in metabolic studies to trace the pathways of carbon atoms within biological systems. Its isotopic labeling allows researchers to monitor the incorporation of carbon into various metabolites. Studies have demonstrated that this compound can effectively track the metabolism of pharmaceuticals and other organic compounds in living organisms.

Applications in Drug Metabolism Studies

Research indicates that cyanuric acid-13C3 plays a crucial role in understanding drug interactions and metabolism. For instance:

- Case Study : A study investigated the metabolic pathway of a new pharmaceutical agent using cyanuric acid-13C3 as a tracer. The results showed that the compound provided clear insights into the biotransformation processes occurring in liver cells.

Toxicological Assessments

Due to its stable isotopic nature, cyanuric acid-13C3 is also employed in toxicological assessments. It helps in evaluating the safety profiles of various chemicals by tracing their metabolic fate and potential accumulation in biological tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Isotopic Labeling | Primary Use |

|---|---|---|

| This compound | Carbon-13 | Metabolic tracing |

| (2,4,6-15N3)1,3,5-triazinane-2,4,6-trione | Nitrogen-15 | Similar metabolic studies |

| Melamine-13C3 | Carbon-13 | Tracing chemical reactions |

Research Findings

Recent studies have highlighted the versatility of cyanuric acid-13C3 in various fields:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound serves as a standard for NMR spectroscopy to analyze carbon atom behavior in complex mixtures.

- Environmental Studies : It is used to assess the environmental fate of contaminants by tracing their movement through different biological systems .

Propriétés

IUPAC Name |

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=O)N[13C](=O)N[13C](=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675782 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201996-37-4 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3,5]Triazine-2,4,6-triol-2,4,6-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the purpose of using Cyanuric acid-13C3 in the analysis of cyanuric acid in whey powder?

A: Cyanuric acid-13C3 (¹³C₃, ¹⁵N₃-CYA), an isotope-labeled version of cyanuric acid, serves as an internal standard in the described method []. Its use helps correct for matrix effects during analysis. Matrix effects occur when other components in the sample (whey powder in this case) interfere with the ionization and detection of the target analyte (cyanuric acid) during mass spectrometry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.